Cas no 2228498-61-9 (2-(1-phenylcyclopropoxy)ethan-1-amine)

2-(1-phenylcyclopropoxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1-phenylcyclopropoxy)ethan-1-amine
- 2228498-61-9
- EN300-1860834
-
- インチ: 1S/C11H15NO/c12-8-9-13-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2
- InChIKey: SLBZMEYUNZLYPY-UHFFFAOYSA-N
- SMILES: O(CCN)C1(C2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 177.115364102g/mol
- 同位素质量: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 1
2-(1-phenylcyclopropoxy)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860834-0.5g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1860834-0.1g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1860834-1.0g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1860834-2.5g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1860834-10g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1860834-1g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1860834-0.25g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1860834-5.0g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1860834-5g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1860834-0.05g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.05g |
$707.0 | 2023-09-18 |
2-(1-phenylcyclopropoxy)ethan-1-amine 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
2-(1-phenylcyclopropoxy)ethan-1-amineに関する追加情報
Introduction to 2-(1-phenylcyclopropoxy)ethan-1-amine (CAS No: 2228498-61-9)
2-(1-phenylcyclopropoxy)ethan-1-amine, identified by the chemical abstracts service number 2228498-61-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a phenylcyclopropyl moiety linked to an amine group, has garnered attention due to its structural novelty and potential biological activity. The presence of a cyclopropyl ring enhances its lipophilicity, making it a promising candidate for drug design and development. In recent years, there has been growing interest in exploring the pharmacological properties of such derivatives, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
The structural framework of 2-(1-phenylcyclopropoxy)ethan-1-amine incorporates elements that are known to interact favorably with biological targets. The phenyl group provides a hydrophobic surface that can engage in π-stacking interactions with aromatic residues in proteins, while the cyclopropyl ring introduces rigidity, potentially stabilizing the binding conformation. The amine functionality at the terminal position offers opportunities for further derivatization, enabling the creation of more complex and tailored molecules.
Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including 2-(1-phenylcyclopropoxy)ethan-1-amine, to identify potential hits for drug discovery programs. Machine learning models have been trained on vast datasets of known bioactive molecules to predict the binding affinity and pharmacokinetic properties of novel compounds. These computational approaches have proven particularly valuable in identifying candidates with optimized pharmacological profiles, such as those exhibiting high selectivity and low toxicity.
In vitro studies have begun to unravel the biological relevance of 2-(1-phenylcyclopropoxy)ethan-1-amine. Initial assays suggest that this compound may interact with receptors and enzymes involved in neurotransmitter signaling pathways. For instance, its structural similarity to certain known psychoactive agents has prompted investigations into its potential effects on serotonin and dopamine receptors. Preliminary data indicate that it may modulate these systems without causing overt side effects, making it a promising lead for further exploration.
The synthesis of 2-(1-phenylcyclopropoxy)ethan-1-amine presents unique challenges due to the sensitivity of the cyclopropyl ring and the need for precise functionalization at multiple positions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also allow for greater control over regioselectivity, ensuring that the final product is obtained in high purity.
One of the most exciting aspects of 2-(1-phenylcyclopropoxy)ethan-1-amine is its potential application in treating neurological disorders. The cyclopropyl group has been shown to enhance blood-brain barrier penetration, a critical factor for CNS drugs. Additionally, its ability to modulate neurotransmitter systems suggests that it could be developed into a therapeutic agent for conditions such as depression, anxiety, and cognitive impairment. Ongoing research aims to validate these hypotheses through rigorous preclinical testing.
The pharmacokinetic profile of 2-(1-phenylcyclopropoxy)ethan-1-amine is another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for optimizing dosing regimens and predicting clinical efficacy. For instance, metabolic stability studies have revealed that the compound undergoes limited degradation in vivo, suggesting a longer half-life and potentially reduced dosing frequency.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for advancing 2-(1-phenylcyclopropoxy)ethan-1-amine towards clinical development. Quality control measures must be implemented at every stage of production to guarantee consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry play a vital role in monitoring batch-to-batch variability.
The future directions for research on 2-(1-phenylcyclopropoxy)ethan-1-amine are multifaceted. Further structural optimization will be conducted to enhance its potency and selectivity while minimizing off-target effects. Additionally, combination therapies involving this compound with other bioactive molecules may be explored to achieve synergistic therapeutic outcomes. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in translating laboratory findings into tangible medical benefits.
In conclusion,2-(1-phenylcyclopropoxy)ethan-1-amine (CAS No: 2228498-61-9) represents a compelling example of how structural innovation can lead to novel pharmacological entities with therapeutic potential. Its unique combination of features makes it an attractive candidate for further development in areas ranging from CNS disorders to inflammation-related diseases. As research progresses,this compound is poised to make significant contributions to modern medicine,driven by interdisciplinary collaboration and cutting-edge methodologies.
2228498-61-9 (2-(1-phenylcyclopropoxy)ethan-1-amine) Related Products
- 941892-54-2(N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 2034321-78-1(N-4-(furan-2-yl)-1,3-thiazol-2-yl-4-(1,3-thiazol-2-yloxy)benzamide)
- 1021208-30-9(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)
- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)
- 767-77-1(2,3,5-Trimethylaniline)
- 2138521-28-3(2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)
- 88280-89-1(3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-)
- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)
- 1361882-15-6(3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl)




